molecular formula C12H24N2O3 B2360562 tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-87-1

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate

Cat. No.: B2360562
CAS No.: 903587-87-1
M. Wt: 244.335
InChI Key: HCRMFOSFQXTRGI-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as “tert-Butyl (2-piperidin-3-ylethyl)carbamate” and has a molecular weight of 228.33 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H24N2O2/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 358.36 . The compound’s IUPAC name is "tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate" .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Processes : Zhao et al. (2017) discussed the synthesis of a related compound, showcasing the methods for creating biologically active compounds involving tert-butyl carbamates Zhao, Guo, Lan, & Xu, 2017.
  • Intermediate for Enantioselective Synthesis : Ober et al. (2004) described the use of tert-butyl carbamates as intermediates in the synthesis of carbocyclic analogues of nucleotides, indicating their role in complex organic syntheses Ober, Marsch, Harms, & Carell, 2004.
  • Directed Lithiation : Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of tert-butyl carbamates, highlighting its utility in synthesizing substituted products Smith, El‐Hiti, & Alshammari, 2013.

Structural Analysis

  • Crystal Structure Analysis : Kant et al. (2015) conducted crystallographic studies on tert-butyl carbamates, revealing insights into their molecular conformations Kant, Singh, & Agarwal, 2015.
  • Hydrogen Bonding and Crystal Packing : Oku et al. (2004) demonstrated the importance of hydrogen bonding in the crystal structures of tert-butyl carbamates, contributing to our understanding of their molecular interactions Oku, Naito, Yamada, & Katakai, 2004.

Applications in Organic Synthesis

  • Stereoselective Synthesis : Ghosh, Cárdenas, and Brindisi (2017) utilized tert-butyl carbamates in the stereoselective synthesis of protease inhibitors, showcasing their application in medicinal chemistry Ghosh, Cárdenas, & Brindisi, 2017.
  • Synthesis of Novel Compounds : Tang et al. (2014) used tert-butyl carbamates in the synthesis of intermediates for natural products with anticancer properties Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014.

Miscellaneous Applications

Safety and Hazards

The safety information for “tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMFOSFQXTRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl {2-[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]ethyl}carbamate (3.2 g, 9.5 mmol) and Pd(OH)2 (1.92 g, 60 wt %) in EtOH (50 mL) was hydrogenated using a Parr Shaker under 50 psi. After 12 h, the solution was filtered through Celite® and concentrated yielding the title compound (2.33 g, quant.) as a yellow oil: LCMS (ES) m/e 245 (M+H)+.
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Three

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